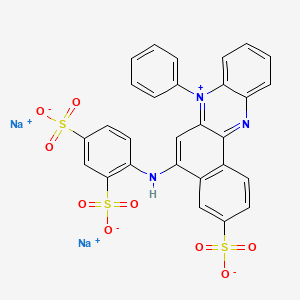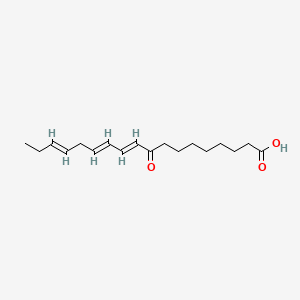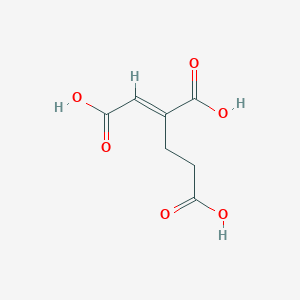![molecular formula C23H20N4O6 B1236347 (Z)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide](/img/structure/B1236347.png)
(Z)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N-[3-[[2-cyano-3-(3,4-dihydroxyphenyl)-1-oxoprop-2-enyl]amino]propyl]-3-(3,4-dihydroxyphenyl)-2-propenamide is a hydroxycinnamic acid.
Applications De Recherche Scientifique
Metabolism and Biological Fate
The compound, recognized as a catechol-O-methyltransferase inhibitor, undergoes extensive metabolism and is excreted in urine primarily as glucuronides and sulfates. This was deduced from a study where metabolites were isolated from human and rat urine, identified using various spectroscopic techniques, and quantified. Notably, the formation of the (Z)-isomer and other metabolites were observed through erythrocyte incubation, pointing to complex metabolic pathways (Wikberg et al., 1993).
Human metabolism of related compounds like acrylamide has been observed, with a significant portion of urinary metabolites derived from glutathione conjugation. This study's insights into metabolic pathways and hemoglobin adduct formation provide a foundation for understanding the metabolic fate of similar complex compounds in the human body (Fennell et al., 2005).
The kinetics of metabolite elimination in humans, particularly for compounds like acrylamide, have been delineated, revealing that oral administration leads to rapid absorption and elimination, with skin acting as a barrier that slows absorption during dermal exposure. Such findings can be crucial for understanding the bioavailability and toxicity profiles of complex compounds including the one in focus (Fennell et al., 2006).
Clinical Implications and Safety Evaluation
- The potential for glial cell toxicity was evaluated through monitoring S-100B serum levels in patients treated with a related compound, an AMPA antagonist, in acute ischemic stroke. This study underscores the importance of monitoring serum markers of brain damage in clinical trials, which can be insightful for evaluating the safety profile of new compounds (Elting et al., 2002).
Exposure and Biomonitoring
- The presence of specific metabolites in human urine has been analyzed to assess exposure to compounds like acrylamide. Understanding the biomonitoring of such compounds provides a foundation for evaluating human exposure to similar complex compounds (Schwedler et al., 2020).
Propriétés
Nom du produit |
(Z)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide |
|---|---|
Formule moléculaire |
C23H20N4O6 |
Poids moléculaire |
448.4 g/mol |
Nom IUPAC |
(Z)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C23H20N4O6/c24-12-16(8-14-2-4-18(28)20(30)10-14)22(32)26-6-1-7-27-23(33)17(13-25)9-15-3-5-19(29)21(31)11-15/h2-5,8-11,28-31H,1,6-7H2,(H,26,32)(H,27,33)/b16-8-,17-9+ |
Clé InChI |
ZHOKHSGWBNPFQU-VAQFQWRASA-N |
SMILES isomérique |
C1=CC(=C(C=C1/C=C(\C#N)/C(=O)NCCCNC(=O)/C(=C\C2=CC(=C(C=C2)O)O)/C#N)O)O |
SMILES canonique |
C1=CC(=C(C=C1C=C(C#N)C(=O)NCCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



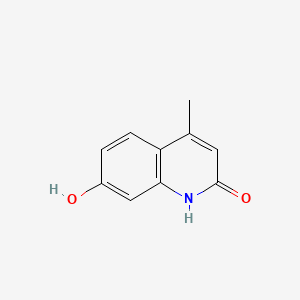
![2H-10,1a-(Epoxymethano)oxireno[4,5]cyclodeca[1,2-b]furan-12-one, 3,6,10,10a-tetrahydro-5,9-dimethyl-, [1aS-(1aR*,4E,10R*,10aR*)]-](/img/structure/B1236266.png)
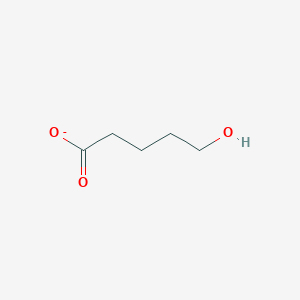
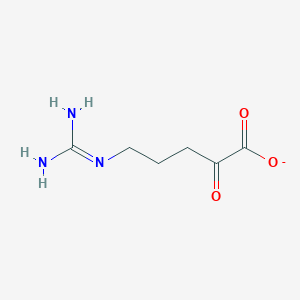
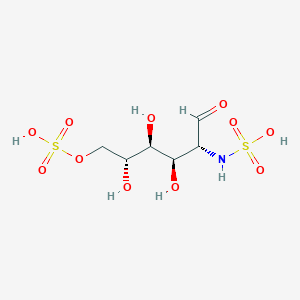
![[(3aR,4R,6E,8S,10E,11aR)-8-hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1236270.png)
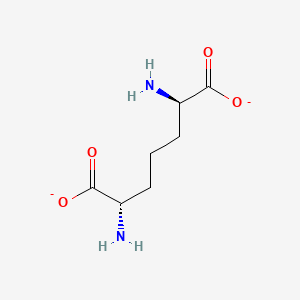
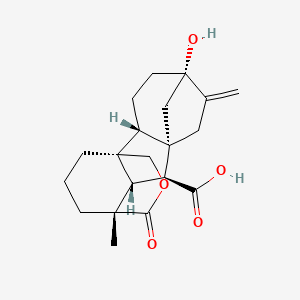
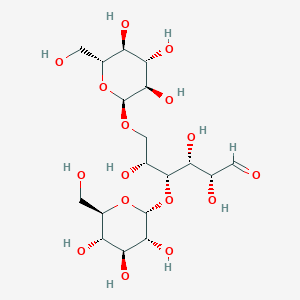
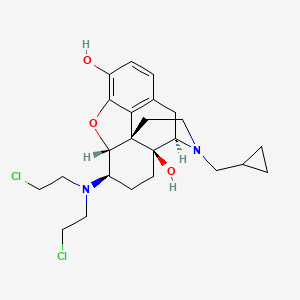
![[3,5-dihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]-1-(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1236280.png)
